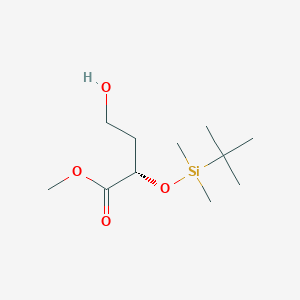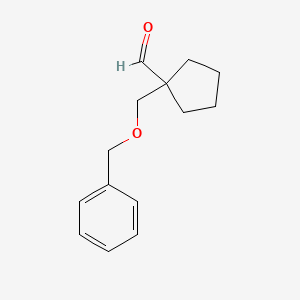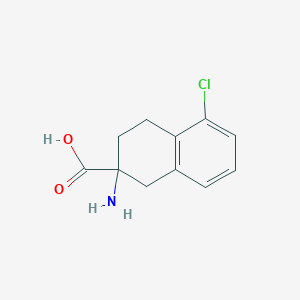
1-methoxy-3-(2-phenylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methoxy-3-(2-phenylphenyl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-3-methoxybenzene with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the bromine atom is replaced by the phenoxy group.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where 1-bromo-3-methoxybenzene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura cross-coupling reaction is often preferred for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-methoxy-3-(2-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group, forming 1-hydroxy-3-(2-phenylphenyl)benzene.
Reduction: Reduction reactions can convert the phenoxy group to a phenyl group, forming 1-methoxy-3-phenylbenzene.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Nitration: 1-methoxy-3-(2-nitrophenyl)benzene
Oxidation: 1-hydroxy-3-(2-phenylphenyl)benzene
Reduction: 1-methoxy-3-phenylbenzene
Applications De Recherche Scientifique
1-methoxy-3-(2-phenylphenyl)benzene has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, such as fragrances and dyes.
Mécanisme D'action
The mechanism of action of 1-methoxy-3-(2-phenylphenyl)benzene involves its interaction with molecular targets and pathways in biological systems. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound’s structure allows it to interact with multiple targets, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methoxy-4-phenoxybenzene: Similar structure but with the phenoxy group at the 4 position.
1-methoxy-2-phenoxybenzene: Similar structure but with the phenoxy group at the 2 position.
1-methoxy-3-phenylbenzene: Similar structure but without the phenoxy group.
Uniqueness
1-methoxy-3-(2-phenylphenyl)benzene is unique due to the specific positioning of the methoxy and phenoxy groups, which imparts distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interactions with other molecules, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H16O |
|---|---|
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1-methoxy-3-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16O/c1-20-17-11-7-10-16(14-17)19-13-6-5-12-18(19)15-8-3-2-4-9-15/h2-14H,1H3 |
Clé InChI |
CHVIYHLZCYAVMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(2-Chloro-6-nitrophenyl)amino]-1-propanol](/img/structure/B8363774.png)



